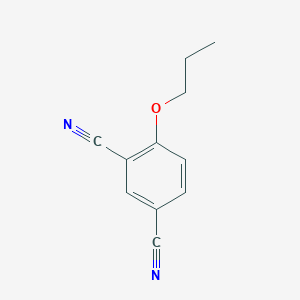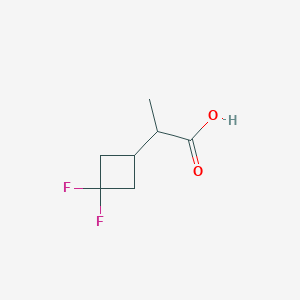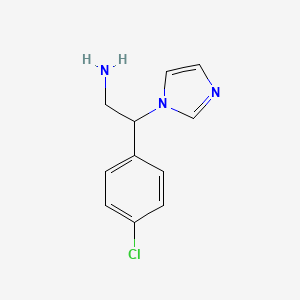
4-Propoxyisophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxyisophthalonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a propoxy group attached to the isophthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyisophthalonitrile typically involves the reaction of isophthalonitrile with propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Isophthalonitrile+Propyl Alcohol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate. Post-reaction, the product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Propoxyisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted isophthalonitriles.
Scientific Research Applications
4-Propoxyisophthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of high-performance materials and resins
Mechanism of Action
The mechanism of action of 4-Propoxyisophthalonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of bioactive compounds. The propoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Isophthalonitrile: The parent compound without the propoxy group.
Phthalonitrile: Another isomer with different substitution patterns.
Terephthalonitrile: Similar structure but with different positioning of nitrile groups.
Uniqueness
4-Propoxyisophthalonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-propoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h3-4,6H,2,5H2,1H3 |
InChI Key |
KSXNPUVHMJJDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)





![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)
![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)



![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)

